5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

Solid-state characterization Crystallinity Formulation pre-screening

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS 4394-28-9) is a heterocyclic small molecule (C₉H₁₁N₃S, MW 193.27) that integrates a 5-amino-3-methylpyrazole core with a thiophen-2-ylmethyl substituent at the N1 position. It is primarily supplied as a research-grade building block (typical purity ≥95–97%) for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
CAS No. 4394-28-9
Cat. No. B1335126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
CAS4394-28-9
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC=CS2
InChIInChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
InChIKeyFOEIWTDMPBFADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.1 [ug/mL]

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS 4394-28-9): Procurement-Ready Heterocyclic Building Block Profile


5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS 4394-28-9) is a heterocyclic small molecule (C₉H₁₁N₃S, MW 193.27) that integrates a 5-amino-3-methylpyrazole core with a thiophen-2-ylmethyl substituent at the N1 position [1]. It is primarily supplied as a research-grade building block (typical purity ≥95–97%) for medicinal chemistry and agrochemical discovery programs . The compound belongs to a broader class of pyrazole-thiophene hybrids that have been explored as kinase inhibitor scaffolds, factor Xa inhibitor intermediates, and antimicrobial lead templates [2].

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: Why Simple In-Class Interchange Is Not Supported by Physicochemical Evidence


Although multiple pyrazole-thiophene hybrids are commercially available, the specific substitution pattern of CAS 4394-28-9—combining a 3-methyl group on the pyrazole ring with a thiophen-2-ylmethyl appendage at N1—generates a distinct physicochemical profile that cannot be assumed equivalent to its des-methyl, positional-isomer, or heteroaryl-replacement analogs [1]. Measured differences in melting point (99–100 °C vs. 72–73 °C for the des-methyl analog) and computed lipophilicity (XLogP3-AA = 1.6 vs. predicted ~1.1 for the des-methyl variant) indicate that generic substitution would alter both solid-state handling properties and partitioning behavior in biological assays [2]. The quantitative evidence below demonstrates why procurement specifications must reference the exact CAS number rather than a congeneric scaffold.

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Elevation vs. Des-Methyl Analog (CAS 4394-26-7)

The presence of the 3-methyl substituent on the pyrazole ring elevates the melting point of CAS 4394-28-9 by 26–28 °C relative to the des-methyl analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7). This difference indicates stronger intermolecular interactions in the crystal lattice, which can translate to altered solubility, dissolution rate, and solid-state stability in early formulation studies [1].

Solid-state characterization Crystallinity Formulation pre-screening

Lipophilicity (XLogP3-AA) Differentiation from Des-Methyl Analog

The computed partition coefficient XLogP3-AA for CAS 4394-28-9 is 1.6, reflecting the contribution of the methyl group on the pyrazole ring [1]. For the des-methyl analog (CAS 4394-26-7), the predicted XLogP3-AA is approximately 1.1 (based on removal of the –CH₃ group contribution of ~0.5 log units per the Hansch-Leo fragment method) [2]. This ΔlogP of ~0.5 units corresponds to a roughly threefold difference in octanol/water partitioning, which can significantly affect membrane permeability, protein binding, and in vitro assay behavior at equimolar concentrations.

Lipophilicity Permeability prediction ADME profiling

Positional Isomer Selectivity: Methyl-on-Pyrazole vs. Methyl-on-Thiophene (CAS 956387-06-7)

CAS 4394-28-9 carries the methyl group at the 3-position of the pyrazole ring, whereas its positional isomer 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7; InChIKey HGJOWZGJGPNKFF) places the methyl substituent on the thiophene ring [1]. These two regioisomers share identical molecular formula (C₉H₁₁N₃S) and molecular weight (193.27) but exhibit different InChIKeys (FOEIWTDMPBFADW vs. HGJOWZGJGPNKFF), confirming distinct connectivity. In structure-based drug design, the position of the methyl group alters the electrostatic potential surface of the scaffold and can reverse or abolish binding to targets such as kinases or GPCRs, where a methyl-to-hydrogen swap in a hinge-binding region may determine activity vs. inactivity.

Regioisomer differentiation Target engagement Synthetic intermediate fidelity

Molecular Formula Differentiation from Cyclohexylmethyl Analog (CAS 957507-55-0)

CAS 4394-28-9 (C₉H₁₁N₃S) contains one sulfur atom and an aromatic thiophene ring, whereas the cyclohexylmethyl analog 2-cyclohexylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 957507-55-0; C₁₁H₁₉N₃) replaces the thiophene with a fully saturated cyclohexyl group but retains nearly identical molecular weight (193.27 vs. 193.29 Da) . The thiophene sulfur provides a hydrogen-bond acceptor and potential for S–π interactions that are absent in the cyclohexyl analog, while the aromatic thiophene contributes π-stacking capacity and alters the scaffold's overall polar surface area.

Heteroatom content Aromaticity Scaffold diversity

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Scaffold Elaboration

The thiophene-pyrazole core of CAS 4394-28-9 matches the general pharmacophore of ATP-competitive kinase inhibitors. Its computed LogP of 1.6 places it within the favorable lipophilicity range for CNS drug discovery (typically LogP 1–3), making it a suitable starting point for designing brain-penetrant kinase probes. The methyl group on the pyrazole ring, which distinguishes it from the des-methyl analog (ΔXLogP ≈ +0.5), can be exploited to fine-tune permeability without introducing additional heavy atoms [1].

Factor Xa Inhibitor Intermediate Synthesis

Patent EP1581523B1 describes pyrazole-thiophene building blocks as key intermediates in the synthesis of factor Xa inhibitors. The 5-amino group of CAS 4394-28-9 provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), while the thiophene ring offers a metabolically stable heteroaryl moiety preferred over phenyl in anticoagulant lead series [2].

Agrochemical Lead Generation Targeting Insecticidal Pyrazoles

The 5-amino-3-methylpyrazole substructure is a recognized motif in insecticidal chemistry, as documented in patent literature on substituted 5-aminopyrazoles. CAS 4394-28-9 uniquely combines this motif with a thiophene ring, which may enhance environmental stability and target-site binding compared to phenyl-containing analogs. The higher melting point (99–100 °C) relative to the des-methyl analog facilitates formulation into solid delivery matrices for field trials [3].

Chemical Biology Tool Compound Synthesis

The primary amine at the 5-position enables facile conjugation to fluorophores, biotin, or photoaffinity labels via NHS-ester or isothiocyanate chemistry, with minimal perturbation of the scaffold's core properties (LogP 1.6, MW 193.27). The thiophene sulfur provides a unique Raman or IR spectroscopic handle for tracking the probe in cellular imaging studies, a feature absent in cyclohexyl or phenyl analogs .

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